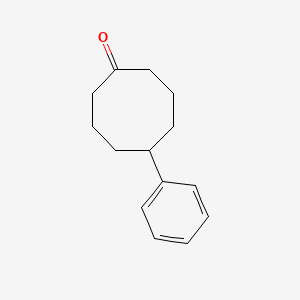

Cyclooctanone, 5-phenyl-

Description

BenchChem offers high-quality Cyclooctanone, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctanone, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

833-51-2 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

5-phenylcyclooctan-1-one |

InChI |

InChI=1S/C14H18O/c15-14-10-4-8-13(9-5-11-14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

GGVJMNUYRLNSLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

5-Phenylcyclooctanone: A Technical Overview of Core Properties

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive summary of the known basic properties of 5-phenylcyclooctanone. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields. While the compound is cataloged in chemical databases, detailed experimental data regarding its physicochemical properties and biological activity are notably scarce in publicly accessible literature.

Core Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈O | |

| Molecular Weight | 202.29 g/mol | |

| IUPAC Name | 5-phenylcyclooctan-1-one | |

| CAS Number | 833-51-2 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis and Experimental Protocols

A synthetic route to 5-phenylcyclooctanone has been reported in the scientific literature. However, detailed experimental protocols, including specific reaction conditions, purification methods, and characterization data, are not explicitly provided in the readily available abstracts. The primary reference points to a 1964 article in The Journal of Organic Chemistry.

General Synthetic Approach:

A potential synthetic pathway, inferred from related literature, could involve the Thorpe-Ziegler reaction for the cyclization of a dinitrile precursor, followed by hydrolysis and decarboxylation to yield the target ketone. An alternative approach might involve the alkylation of a cyclooctanone enolate with a phenylating agent.

To provide a concrete experimental protocol, the full text of the original 1964 article would need to be consulted.

Spectroscopic Data

A thorough search of scientific databases did not yield any publicly available experimental spectroscopic data for 5-phenylcyclooctanone, including ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data.

Expected Spectroscopic Characteristics:

Based on the chemical structure, the following spectral features would be anticipated:

-

¹H NMR: Resonances in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the phenyl group protons. A complex pattern of aliphatic protons in the cyclooctyl ring would be expected in the upfield region (approximately 1.5-3.0 ppm), with protons adjacent to the carbonyl group appearing at the lower end of this range.

-

¹³C NMR: A carbonyl carbon resonance around 200-210 ppm. Several distinct signals in the aromatic region (approximately 125-145 ppm) and multiple signals in the aliphatic region corresponding to the eight carbons of the cyclooctyl ring.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1680-1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 202. Fragmentation patterns would likely involve cleavage of the cyclooctanone ring and loss of fragments related to the phenyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of 5-phenylcyclooctanone.

Workflow for Biological Activity Screening:

For researchers interested in investigating the biological effects of 5-phenylcyclooctanone, a general workflow for initial screening is proposed below. This workflow is a logical representation of a typical drug discovery screening process.

Caption: A generalized workflow for the initial screening and development of a novel chemical entity.

Conclusion

5-Phenylcyclooctanone is a known chemical entity with a defined structure. However, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological activities is hampered by the lack of available experimental data. This guide summarizes the existing information and highlights the areas where further research is required to fully characterize this compound for potential applications in drug discovery and development. Researchers are encouraged to consult the primary literature for more in-depth information and to perform the necessary experimental work to elucidate the unknown properties of this molecule.

physical and chemical properties of 5-phenylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 5-phenylcyclooctanone. Due to the limited availability of public data, this document focuses on foundational information and identifies areas where experimental data is needed for a comprehensive profile.

Core Molecular Information

5-Phenylcyclooctanone is a cyclic ketone with a phenyl substituent. Its fundamental molecular properties have been established and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | [1] |

| Molecular Weight | 202.296 g/mol | [1] |

| CAS Number | 833-51-2 | [2] |

Physical Properties

A thorough search of publicly available chemical databases and literature indicates that the experimental physical properties of 5-phenylcyclooctanone, such as melting point, boiling point, and density, have not been widely reported. Several databases explicitly list these values as "n/a" (not available)[1].

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

The lack of this fundamental data highlights a significant gap in the chemical profile of this compound and underscores the need for primary experimental determination.

Chemical Properties and Reactivity

While specific experimental studies on the reactivity of 5-phenylcyclooctanone are not readily found in the literature, its chemical behavior can be inferred from the general reactivity of its constituent functional groups: a ketone within a cyclooctane ring and a phenyl group.

Ketone Reactivity: The carbonyl group is expected to undergo typical nucleophilic addition and addition-elimination reactions. The large and flexible eight-membered ring may influence the stereochemical outcome of such reactions.

Cyclooctane Ring: The cyclooctane ring is known for its conformational flexibility, existing in several low-energy conformations such as the boat-chair and twist-boat-chair. The presence of the bulky phenyl group at the 5-position will likely favor certain conformations to minimize steric hindrance.

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating effect of the ketone. The benzylic protons may be susceptible to radical substitution.

Synthesis

The primary synthesis of 5-phenylcyclooctanone was reported in The Journal of Organic Chemistry, 1964, volume 29, on page 3467. Unfortunately, the full text of this article, containing the detailed experimental protocol, is not publicly accessible through standard search methods. Access to this publication is required to provide a detailed methodology for its synthesis.

The synthesis workflow, based on the likely chemical transformations, can be generalized as follows:

Caption: Generalized synthesis workflow for 5-phenylcyclooctanone.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-phenylcyclooctanone is available in common spectral databases such as the Spectral Database for Organic Compounds (SDBS). For a definitive structural confirmation and characterization, the acquisition of this data is essential.

Signaling Pathways

There is no information available in the public domain to suggest the involvement of 5-phenylcyclooctanone in any specific biological or pharmacological signaling pathways.

Conclusion

5-Phenylcyclooctanone is a compound with established basic molecular identifiers. However, a significant portion of its core physical and chemical properties, including experimental physical constants, detailed synthetic protocols, and comprehensive spectral data, are not publicly available. The information presented here is based on the limited data that could be retrieved. For further research and development involving this compound, primary experimental work is required to fully characterize its properties. Accessing the original 1964 synthesis paper is a critical next step for any party interested in working with this molecule.

References

An In-depth Technical Guide to 5-Phenylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-phenylcyclooctanone, a molecule of interest in synthetic and medicinal chemistry. This document details its molecular characteristics, synthesis, and potential areas for further investigation.

Core Molecular Data

5-Phenylcyclooctanone is a cyclic ketone featuring a phenyl substituent on the cyclooctane ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | |

| Molecular Weight | 202.29 g/mol | |

| CAS Number | 833-51-2 | |

| IUPAC Name | 5-phenylcyclooctan-1-one | |

| Synonyms | Cyclooctanone, 5-phenyl- |

Synthesis of 5-Phenylcyclooctanone

A documented method for the synthesis of 5-phenylcyclooctanone can be found in The Journal of Organic Chemistry, 1964, 29, 3467. While the full experimental text is not publicly available, the general approach likely involves the reaction of a cyclooctanone precursor with a phenyl-containing reagent. Researchers interested in replicating this synthesis should consult the original publication for a detailed protocol.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 5-phenylcyclooctanone.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl group protons. A complex multiplet for the methine proton adjacent to the phenyl group. A series of multiplets for the methylene protons of the cyclooctane ring. |

| ¹³C NMR | A signal for the carbonyl carbon (δ > 200 ppm). Signals in the aromatic region (δ 120-150 ppm). A signal for the methine carbon attached to the phenyl group. Multiple signals for the methylene carbons of the cyclooctane ring. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 202. Fragmentation patterns corresponding to the loss of the phenyl group and cleavage of the cyclooctane ring. |

Logical Flow for Spectroscopic Analysis:

Caption: The relationship between spectroscopic techniques and structure elucidation.

Potential Applications in Drug Development

While specific biological activities of 5-phenylcyclooctanone have not been extensively reported, the broader class of phenylcycloalkanones has been investigated for various therapeutic applications. Phenyl cyclohexanone derivatives, for instance, have been explored for their potential in treating conditions such as bipolar depression, major depressive disorder, and neuropathic pain. The structural motif of a phenyl group attached to a cycloalkanone ring is a feature in compounds with diverse pharmacological profiles.

Given the interest in related structures, 5-phenylcyclooctanone represents a scaffold that could be further explored for its biological activity. Future research could involve screening this compound against a variety of biological targets to identify potential therapeutic applications.

Potential Research Directions:

Caption: A simplified workflow for drug discovery starting from a core scaffold.

Conclusion

5-Phenylcyclooctanone is a well-defined chemical entity with established fundamental properties. While detailed experimental protocols and biological activity data are not widely available in the public domain, its structural relationship to pharmacologically active compounds suggests that it could be a valuable starting point for further investigation in the field of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules.

A Technical Guide to the Synthesis and Properties of Phenylcyclooctanones

Introduction

Synthesis of Phenylcyclooctanone Isomers

The synthesis of phenylcyclooctanone isomers has been achieved through several strategic approaches, primarily involving the introduction of the phenyl group onto a pre-existing cyclooctanone ring or the cyclization of a phenyl-containing precursor.

One of the earliest and most straightforward methods for the synthesis of 2-phenylcyclooctanone involves the direct α-arylation of cyclooctanone. This reaction is typically mediated by a palladium catalyst and a suitable ligand, with a phenyl halide or triflate serving as the aryl source. The reaction proceeds via an enolate intermediate, which undergoes oxidative addition to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Another approach involves the-Wittig rearrangement of an appropriate precursor. For instance, the synthesis of 2-phenylcyclooctanone can be achieved from the corresponding α-allyloxy cyclooctanone derivative. Treatment with a strong base, such as n-butyllithium, initiates the rearrangement to yield the desired product.

The synthesis of 3-phenylcyclooctanone often relies on conjugate addition reactions. The reaction of a phenyl-containing nucleophile, such as a phenylcuprate reagent, with cyclooctenone is a common strategy. This 1,4-addition introduces the phenyl group at the 3-position relative to the carbonyl group.

For the synthesis of 4-phenylcyclooctanone, ring-closing metathesis (RCM) has proven to be a powerful tool. A diene precursor containing a phenyl group at the appropriate position can be cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst, to form the eight-membered ring. Subsequent hydrogenation of the resulting double bond yields the saturated 4-phenylcyclooctanone.

A general workflow for the synthesis and characterization of a phenylcyclooctanone isomer is depicted below.

Quantitative Data

The following table summarizes the available physicochemical data for various phenylcyclooctanone isomers. This data is essential for the identification and characterization of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |

| 2-Phenylcyclooctanone | C14H18O | 202.29 | 45-47 | 135-140 (at 1 mmHg) | 7.20-7.40 (m, 5H), 3.65 (dd, 1H), 2.40-2.60 (m, 2H), 1.40-2.10 (m, 10H) | 212.1, 140.2, 128.8, 128.5, 126.9, 58.2, 42.5, 32.1, 28.9, 26.5, 25.8, 24.7 |

| 3-Phenylcyclooctanone | C14H18O | 202.29 | Not reported | Not reported | 7.15-7.35 (m, 5H), 3.00-3.15 (m, 1H), 2.20-2.70 (m, 4H), 1.50-2.00 (m, 8H) | 210.5, 145.1, 128.6, 126.4, 126.2, 48.9, 45.3, 40.8, 35.2, 29.1, 25.4, 24.1 |

| 4-Phenylcyclooctanone | C14H18O | 202.29 | Not reported | Not reported | 7.10-7.30 (m, 5H), 2.80-2.95 (m, 1H), 2.30-2.60 (m, 4H), 1.60-2.10 (m, 8H) | 211.2, 146.8, 128.4, 126.7, 126.0, 42.1, 41.5, 36.4, 34.9, 29.7, 27.3, 25.0 |

Experimental Protocols

Synthesis of 2-Phenylcyclooctanone via Palladium-Catalyzed α-Arylation

This protocol describes a common method for the synthesis of 2-phenylcyclooctanone.

Materials:

-

Cyclooctanone

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)biphenyl (JohnPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (2 mol%), JohnPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Add anhydrous toluene, followed by cyclooctanone (1.0 equivalent) and bromobenzene (1.2 equivalents).

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-phenylcyclooctanone.

Signaling Pathways and Biological Activities

Currently, there is limited information available in the public domain regarding the specific biological activities and signaling pathway interactions of phenylcyclooctanone derivatives. However, the cyclooctanone scaffold is present in various natural products with interesting biological profiles. The introduction of a phenyl group can significantly alter the lipophilicity and steric properties of the molecule, potentially leading to novel interactions with biological targets. Further research is warranted to explore the pharmacological potential of this class of compounds. The logical relationship for future investigation would involve screening these compounds against a panel of receptors and enzymes to identify potential biological activities.

A Technical Guide to the Spectroscopic Characterization of 5-Phenylcyclooctanone

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 5-phenylcyclooctanone. It provides a summary of expected spectroscopic data and detailed experimental protocols for acquiring and analyzing this data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 5-phenylcyclooctanone based on typical values for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C₆H₅-H | 7.20 - 7.40 | Multiplet | 7 - 8 |

| -CH(Ph)- | 2.80 - 3.20 | Multiplet | 7 - 9 |

| -CH₂-C=O | 2.20 - 2.60 | Multiplet | 6 - 8 |

| -CH₂- | 1.40 - 2.00 | Multiplet | 6 - 8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | 205 - 220 |

| C -Ar (quaternary) | 140 - 150 |

| C H-Ar | 128 - 130 |

| C H-Ar | 126 - 128 |

| C H-Ar | 125 - 127 |

| C H(Ph) | 45 - 55 |

| C H₂-C=O | 40 - 50 |

| C H₂ | 25 - 40 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (ketone) | 1705 - 1725 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (bending) | 690 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Process | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 202.29 | --- |

| α-cleavage | 174, 120 | Loss of CO or C₆H₅CHCH₂ |

| McLafferty Rearrangement | Not prominent | Requires a γ-hydrogen on a straight chain |

| Phenyl group fragmentation | 91, 77 | Tropylium ion, Phenyl cation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-phenylcyclooctanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled sequence to obtain singlets for each unique carbon.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) for volatile samples.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragments resulting from processes like alpha-cleavage.

-

Visualizations

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-phenylcyclooctanone.

Methodological & Application

Application Note: 1H NMR Analysis of 5-Phenylcyclooctanone

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and expected data for the 1H NMR analysis of 5-phenylcyclooctanone, a key intermediate in the synthesis of various pharmaceutical compounds. The data is presented in a clear, tabular format, and a comprehensive experimental workflow is provided.

Introduction

5-Phenylcyclooctanone is a valuable building block in medicinal chemistry and materials science. Its structural elucidation is critical for quality control and for understanding its reactivity in subsequent synthetic steps. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for confirming the structure and purity of this compound. This application note outlines the expected 1H NMR spectral data and provides a detailed protocol for its acquisition and analysis.

Expected 1H NMR Data

The 1H NMR spectrum of 5-phenylcyclooctanone is predicted to exhibit distinct signals corresponding to the protons of the phenyl group and the cyclooctanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the phenyl ring.

Table 1: Predicted 1H NMR Data for 5-Phenylcyclooctanone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (ortho) | 7.28 - 7.35 | Multiplet | 2H | - |

| Phenyl (meta) | 7.20 - 7.28 | Multiplet | 2H | - |

| Phenyl (para) | 7.15 - 7.20 | Multiplet | 1H | - |

| H5 (methine) | 2.80 - 3.00 | Multiplet | 1H | - |

| H2, H8 (alpha to C=O) | 2.40 - 2.60 | Multiplet | 4H | - |

| H4, H6 | 1.80 - 2.10 | Multiplet | 4H | - |

| H3, H7 | 1.50 - 1.70 | Multiplet | 4H | - |

Note: The chemical shifts are predicted based on the analysis of similar structures and are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of 5-phenylcyclooctanone.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 5-phenylcyclooctanone.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds and its residual proton signal at 7.26 ppm can be used as an internal reference.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 1H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The acquisition time should be set to at least 2 seconds, and the relaxation delay to 1-2 seconds to allow for full relaxation of the protons between scans.

3. Data Acquisition:

-

Acquire the 1H NMR spectrum using a standard pulse sequence.

-

The number of scans can be varied depending on the sample concentration, but typically 16 or 32 scans are sufficient for a clear spectrum.

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.[4]

-

Analyze the multiplicity (singlet, doublet, triplet, multiplet) of each signal to deduce the number of neighboring protons.[5]

-

Measure the coupling constants (J-values) to gain further insight into the molecular structure.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of 5-phenylcyclooctanone.

Caption: Workflow for 1H NMR analysis of 5-phenylcyclooctanone.

References

Validation & Comparative

Characterization and Validation of 5-Phenylcyclooctanone: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-phenylcyclooctanone, a synthetic organic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of published experimental data for 5-phenylcyclooctanone, this guide will focus on its predicted physicochemical and spectroscopic properties, drawing comparisons with the well-characterized analogous compounds: cyclooctanone and 2-phenylcyclohexanone. This analysis aims to provide a foundational understanding for researchers interested in the potential utility and further investigation of 5-phenylcyclooctanone.

Physicochemical Properties

| Property | 5-Phenylcyclooctanone | Cyclooctanone | 2-Phenylcyclohexanone |

| Molecular Formula | C₁₄H₁₈O | C₈H₁₄O | C₁₂H₁₄O |

| Molecular Weight | 202.29 g/mol | 126.20 g/mol | 174.24 g/mol |

| Melting Point | Data not available | 41-43 °C | 58-61 °C |

| Boiling Point | Data not available | 195-197 °C | 134-136 °C at 4 mmHg |

| Density | Data not available | 0.958 g/mL at 25 °C | Data not available |

Spectroscopic Characterization

Detailed experimental spectra for 5-phenylcyclooctanone are not currently published. However, based on the known spectral characteristics of its constituent functional groups (a cyclooctanone ring and a phenyl group), we can predict the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-phenylcyclooctanone is expected to show a complex multiplet in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the methylene protons of the cyclooctane ring. The protons on the carbon adjacent to the carbonyl group (α-protons) would likely appear further downfield within this region. The phenyl group protons would give rise to signals in the aromatic region (approximately 7.0-7.5 ppm). The proton at the 5-position (methine proton) would be expected to be a multiplet, influenced by the adjacent methylene groups.

¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon in the downfield region, typically around 200-220 ppm for ketones. The carbons of the phenyl group would appear in the aromatic region (approximately 125-145 ppm). The aliphatic carbons of the cyclooctane ring would be found in the upfield region (approximately 20-50 ppm), with the carbon bearing the phenyl group and the α-carbons to the carbonyl showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 5-phenylcyclooctanone is predicted to exhibit a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, expected around 1700-1720 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclooctane ring would be observed below 3000 cm⁻¹, while the C-H stretches of the aromatic phenyl ring would appear just above 3000 cm⁻¹. Characteristic C=C stretching absorptions for the aromatic ring are also expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum of 5-phenylcyclooctanone, the molecular ion peak (M⁺) would be expected at m/z = 202. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and fragmentation of the cyclooctane ring. Common fragments might include the loss of alkyl chains and the phenyl group, leading to characteristic daughter ions.

Experimental Protocols

While specific experimental protocols for 5-phenylcyclooctanone are not available, the following are general methodologies for the characterization and validation of similar ketone compounds.

General Synthesis: A potential synthetic route could involve the Friedel-Crafts acylation of benzene with a suitable cyclooctene-derived acyl chloride or anhydride, followed by reduction of the resulting unsaturated ketone.

Purification: The synthesized compound would typically be purified using column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a solid sample as a KBr pellet or using an ATR accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption frequencies for the functional groups present.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways affected by 5-phenylcyclooctanone. Research into the biological effects of this compound would be a novel area of investigation. Potential areas of interest could include its activity as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent, given the diverse biological roles of other substituted cycloalkanones.

To explore potential biological targets, a logical first step would be computational docking studies against various protein targets, followed by in vitro screening assays.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion and Future Directions

5-Phenylcyclooctanone represents an under-characterized molecule with potential for further scientific exploration. The lack of available experimental data highlights an opportunity for researchers to synthesize and thoroughly characterize this compound. Future work should focus on obtaining comprehensive spectroscopic and physicochemical data to validate its structure and properties. Subsequently, screening for biological activity could unveil novel applications in medicinal chemistry and drug development. The comparative data provided herein for cyclooctanone and 2-phenylcyclohexanone can serve as a valuable benchmark for such future investigations.

A Comparative Analysis of 5-Phenylcyclooctanone and Other Cyclooctanone Derivatives for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, cyclooctanone and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse biological activities, ranging from antimicrobial to hypocholesterolemic effects, make them attractive scaffolds for medicinal chemists. This guide provides a comparative overview of 5-phenylcyclooctanone and other notable cyclooctanone derivatives, supported by available experimental data and detailed methodologies.

Synthetic Approaches to Cyclooctanone Derivatives

The synthesis of substituted cyclooctanones can be achieved through various organic reactions. While specific literature on the synthesis of 5-phenylcyclooctanone is scarce, a plausible multi-step approach can be proposed. This hypothetical synthesis, along with established methods for other derivatives, is outlined below.

Hypothetical Synthesis of 5-Phenylcyclooctanone:

A potential route to 5-phenylcyclooctanone could involve a multi-step sequence starting with the conjugate addition of a phenyl group to a cyclooctenone precursor, followed by reduction of the resulting enone.

For other bioactive cyclooctanone derivatives, such as those with antimicrobial properties, a common starting point is the functionalization of the cyclooctanone ring at the α-position. For instance, the synthesis of (E)-2-((dimethylamino)methylene)cyclooctanone serves as a key intermediate for creating a variety of heterocyclic derivatives.[1]

Comparative Biological Activity

The biological activities of cyclooctanone derivatives are significantly influenced by the nature and position of their substituents. Here, we compare the potential of 5-phenylcyclooctanone with derivatives exhibiting antimicrobial and hypocholesterolemic activities based on available literature.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of cyclooctanone-based heterocycles. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Table 1: Antimicrobial Activity of Selected Cyclooctanone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Listeria monocytogenes | Not specified as excellent | [1] |

| Cyclooctane-fused pyrazole derivative | Staphylococcus aureus | 12.5 | [1] |

| Cyclooctane-fused isoxazole derivative | Candida albicans | 25 | [1] |

| 5-Phenylcyclooctanone | - | Data not available | - |

Note: Specific MIC values for 2-((p-sulfonamidophenyl)methylene)cyclooctanone were not provided in the abstract, but its activity was noted as "excellent."

Hypocholesterolemic Activity

Certain cyclooctanone derivatives have been investigated for their ability to lower cholesterol levels. The structure-activity relationship studies suggest that the substitution pattern on the cyclooctanone ring is crucial for this activity.

Table 2: Hypocholesterolemic Activity of Selected Cyclooctanone Derivatives

| Compound | Animal Model | Dose | Effect on Serum Cholesterol | Reference |

| 2,8-dibenzylcyclooctanone | Rats | Not specified | Significant reduction | [2] |

| Aliphatic analogs of 2,8-dibenzylcyclooctanone | Rats | 10 mg/kg/day | Reduction to less than 50% of control | [2] |

| 5-Phenylcyclooctanone | - | - | Data not available | - |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3][4][5][6][7]

Protocol:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the test medium.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate, including positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Hypocholesterolemic Activity Assay in Rats

This assay evaluates the ability of a test compound to lower cholesterol levels in a hypercholesterolemic animal model.[8][9][10][11]

Protocol:

-

Animal Model: Use male Wistar rats.

-

Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet (containing, for example, 1% cholesterol and 0.5% cholic acid) for a period of 2-4 weeks to induce high blood cholesterol levels.

-

Compound Administration: Administer the test compound orally or via injection at various doses to different groups of hypercholesterolemic rats daily for a specified duration (e.g., 2 weeks). A control group receiving the vehicle and a positive control group receiving a known hypocholesterolemic drug (e.g., atorvastatin) should be included.

-

Blood Collection: Collect blood samples from the rats at the beginning and end of the treatment period.

-

Biochemical Analysis: Analyze the serum samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.

-

Data Analysis: Compare the lipid profiles of the treatment groups with the control groups to determine the hypocholesterolemic effect of the test compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: General workflow for the synthesis of cyclooctanone derivatives.

Caption: Hypothetical signaling pathway for a bioactive cyclooctanone.

Conclusion

While 5-phenylcyclooctanone remains a compound with underexplored biological potential due to a lack of available data, the broader class of cyclooctanone derivatives continues to be a promising area for drug discovery. The established antimicrobial and hypocholesterolemic activities of various substituted cyclooctanones warrant further investigation into their mechanisms of action and structure-activity relationships. The synthesis and evaluation of novel derivatives, including 5-phenylcyclooctanone, could lead to the identification of new therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols to explore the potential of these fascinating molecules.

References

- 1. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloalkanones. 7. Hypocholesterolemic activity of aliphatic compounds related to 2,8-dibenzylcyclooctanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Short-Term Toxicity and Cholesterol-Lowering Effects in Rats Exposed to Dietary Fiber Derived from Cassava Pulp [mdpi.com]

Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-phenylcyclooctanone analogs and structurally related ketone derivatives. Due to the limited availability of direct comparative studies on a homologous series of 5-phenylcyclooctanone analogs in publicly accessible literature, this guide synthesizes data from various studies on cyclooctanone and phenyl ketone derivatives to elucidate potential structure-activity relationships. The primary focus is on antimicrobial and anti-inflammatory activities, which are recurrently reported for these classes of compounds.

Data Summary

The following table summarizes the biological activities of various cyclooctanone and phenyl ketone derivatives. It is important to note that the presented compounds are not all direct analogs of 5-phenylcyclooctanone but are structurally related and provide insights into the potential bioactivities of this scaffold.

| Compound/Analog Class | Biological Activity | Quantitative Data (IC50, MIC, % Inhibition) | Reference Compound | Cell Line/Organism |

| Cyclooctanone Derivatives | ||||

| 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Antibacterial | MIC: Not specified, but showed "excellent activity" | - | Listeria monocytogenes |

| Various pyrazole, isoxazole, pyrimidine fused cyclooctanones | Antibacterial/Antifungal | Moderate to high activity | - | L. monocytogenes, MRSA, S. aureus, P. aeruginosa, C. albicans[1] |

| Phenyl Ketone Derivatives | ||||

| p-(fluorophenyl) styryl ketones | Anti-inflammatory | 51-70% protection against carrageenan-induced edema (250 mg/kg)[2] | Indomethacin (97% at 10 mg/kg) | Rat paw |

| Long-chain phenyl substituted α-aminoketones | Anti-inflammatory, Analgesic | Ten times more effective than acetylsalicylic acid (i.p.)[3] | Indomethacin | Rat, Mice |

| Phenyl-3-methoxy-4-hydroxy styryl ketones (PHSK) | Anti-inflammatory | Marked activity in various acute and chronic models | - | Rat, Mice |

| Phenyl Alkyl Ketones (as PDE4 Inhibitors) | ||||

| Various substituted phenyl alkyl ketones | PDE4 Inhibition | IC50 values in the low-nanomolar to micromolar range | Rolipram | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Antimicrobial Activity Assays

The antimicrobial activity of the cyclooctanone derivatives was primarily evaluated using the agar diffusion method and determination of the Minimum Inhibitory Concentration (MIC).

1. Agar Diffusion Method:

-

Microbial Strains: Pathogenic strains of bacteria (Listeria monocytogenes, Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans) were used.

-

Culture Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were typically used.

-

Procedure: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate. Paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

-

Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Determination:

-

Method: A micro-broth dilution method is commonly employed.

-

Procedure: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under the same conditions as the agar diffusion method.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assays

The anti-inflammatory activity of the phenyl ketone derivatives was assessed using the carrageenan-induced paw edema model in rodents.

1. Carrageenan-Induced Paw Edema in Rats:

-

Animals: Male or female Wistar or Sprague-Dawley rats are typically used.

-

Procedure: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats to induce localized inflammation and edema. The test compounds are administered orally or intraperitoneally at a specified dose (e.g., 250 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow

Phosphodiesterase 4 (PDE4) Inhibition Pathway

Several phenyl ketone derivatives have been investigated as inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Caption: PDE4 inhibition by phenyl ketone analogs.

Experimental Workflow for Screening Anti-inflammatory Compounds

The general workflow for identifying and characterizing potential anti-inflammatory compounds, such as phenylcyclooctanone analogs, involves a multi-step process from initial screening to mechanistic studies.

Caption: Workflow for anti-inflammatory drug discovery.

References

Validating the Structure of Synthesized 5-Phenylcyclooctanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of newly synthesized compounds is a cornerstone of chemical research and drug development. Ensuring the correct molecular architecture is paramount for interpreting biological activity, understanding reaction mechanisms, and securing intellectual property. This guide provides a comparative framework for validating the structure of synthesized 5-phenylcyclooctanone, a molecule of interest in medicinal chemistry and material science. We will compare the expected analytical data for 5-phenylcyclooctanone with that of a potential isomeric impurity, 2-phenylcyclooctanone, and a plausible byproduct, phenylcyclooctane.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from key analytical techniques for 5-phenylcyclooctanone and its potential alternatives.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5-Phenylcyclooctanone | 7.35 - 7.20 | m | 5H | Ar-H |

| 3.10 | m | 1H | CH -Ph | |

| 2.60 - 2.40 | m | 4H | CH ₂-C=O | |

| 2.00 - 1.60 | m | 8H | -CH ₂- | |

| 2-Phenylcyclooctanone | 7.40 - 7.25 | m | 5H | Ar-H |

| 3.80 | dd | 1H | CH -Ph | |

| 2.90 - 2.70 | m | 2H | CH ₂-C=O | |

| 2.20 - 1.50 | m | 8H | -CH ₂- | |

| Phenylcyclooctane | 7.30 - 7.15 | m | 5H | Ar-H |

| 2.80 | m | 1H | CH -Ph | |

| 1.90 - 1.50 | m | 14H | -CH ₂- |

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm | Assignment |

| 5-Phenylcyclooctanone | 212.0 | C =O |

| 145.0 | Ar-C (quaternary) | |

| 128.8, 127.5, 126.9 | Ar-C H | |

| 48.0 | C H-Ph | |

| 42.5, 35.0, 28.0, 25.0 | -C H₂- | |

| 2-Phenylcyclooctanone | 210.5 | C =O |

| 142.0 | Ar-C (quaternary) | |

| 129.0, 128.5, 127.0 | Ar-C H | |

| 55.0 | C H-Ph | |

| 40.0, 33.0, 29.0, 26.0, 24.0 | -C H₂- | |

| Phenylcyclooctane | 148.0 | Ar-C (quaternary) |

| 128.3, 127.8, 125.9 | Ar-C H | |

| 45.0 | C H-Ph | |

| 34.0, 27.0, 26.5, 26.0 | -C H₂- |

Table 3: Comparative IR and Mass Spectrometry Data

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 5-Phenylcyclooctanone | 3050 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1705 (C=O) , 1600, 1495 (Ar C=C) | 216 [M]⁺, 131, 104, 91 |

| 2-Phenylcyclooctanone | 3055 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1708 (C=O) , 1605, 1490 (Ar C=C) | 216 [M]⁺, 188, 120, 91 |

| Phenylcyclooctane | 3060 (Ar C-H), 2915, 2845 (Aliphatic C-H), 1600, 1498 (Ar C=C) | 202 [M]⁺, 117, 104, 91 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.28 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.09 s

-

Spectral width: 240 ppm

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat compound is prepared on a potassium bromide (KBr) salt plate.

-

Instrumentation: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analyzer: Employ a quadrupole mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions using an electron multiplier.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Visualization of the Validation Workflow

The logical workflow for validating the structure of synthesized 5-phenylcyclooctanone is depicted in the following diagram.

Caption: Logical workflow for the synthesis, purification, and structural validation of 5-phenylcyclooctanone.

Spectroscopic Comparison of 5-Phenylcyclooctanone Isomers: A Data-Driven Guide

A comprehensive search for direct spectroscopic comparisons of cis- and trans-5-phenylcyclooctanone isomers has revealed a notable absence of published experimental data. While the principles of spectroscopic analysis provide a theoretical framework for how these isomers could be distinguished, specific NMR, IR, and mass spectrometry data for these compounds do not appear to be available in the public domain. This guide, therefore, outlines the expected spectroscopic differences based on established principles for analogous cyclic ketones and substituted cycloalkanes and provides the experimental protocols that would be utilized for such a comparison.

Introduction to Spectroscopic Analysis of Isomers

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structure of molecules, including the differentiation of stereoisomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique information about the chemical environment of atoms, the types of chemical bonds present, and the overall molecular weight and fragmentation patterns. For diastereomers like the cis and trans isomers of 5-phenylcyclooctanone, these techniques can reveal subtle differences in their three-dimensional structures.

The key to distinguishing these isomers lies in how their different spatial arrangements of the phenyl group relative to the cyclooctanone ring affect the spectroscopic signatures. In the cis isomer, the phenyl group and a reference point on the ring (e.g., the carbonyl group) are on the same side, while in the trans isomer, they are on opposite sides. This difference in geometry impacts bond angles, dihedral angles, and through-space interactions, which are detectable by various spectroscopic methods.

Hypothetical Spectroscopic Data for Comparison

In the absence of experimental data, the following table summarizes the expected differences in the spectroscopic data for the cis and trans isomers of 5-phenylcyclooctanone based on general principles.

| Spectroscopic Technique | Parameter | Expected Observation for cis-5-phenylcyclooctanone | Expected Observation for trans-5-phenylcyclooctanone | Rationale for Difference |

| ¹H NMR | Chemical Shift (δ) of Methine Proton at C5 | Likely shifted downfield | Likely shifted upfield | The anisotropic effect of the phenyl ring will have a different shielding/deshielding effect on the proton at the point of substitution depending on its orientation relative to the ring. |

| Coupling Constants (J) | Different J-values for coupling between the C5 proton and adjacent methylene protons | Different J-values for coupling between the C5 proton and adjacent methylene protons | The dihedral angles between the C5 proton and its neighbors will differ between the two isomers, leading to different coupling constants as predicted by the Karplus equation. | |

| ¹³C NMR | Chemical Shift (δ) of Carbonyl Carbon (C1) | Potentially slight difference | Potentially slight difference | The orientation of the phenyl group could induce minor electronic effects that slightly alter the chemical shift of the carbonyl carbon. |

| Chemical Shift (δ) of Phenyl Carbons | Minimal difference expected | Minimal difference expected | The immediate electronic environment of the phenyl ring carbons is similar in both isomers. | |

| Infrared (IR) Spectroscopy | C=O Stretch (ν_C=O) | Around 1710-1725 cm⁻¹ | Around 1710-1725 cm⁻¹ | While the fundamental stretching frequency will be similar, slight shifts may occur due to differences in ring strain or through-space interactions with the phenyl group. |

| Fingerprint Region (below 1500 cm⁻¹) | Unique pattern of peaks | Unique pattern of peaks | This region is highly sensitive to the overall molecular geometry, and the distinct shapes of the cis and trans isomers would result in different patterns of absorption bands. | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | Identical m/z value | Identical m/z value | Isomers have the same molecular formula and therefore the same molecular weight. |

| Fragmentation Pattern | Potentially different relative intensities of fragment ions | Potentially different relative intensities of fragment ions | The stereochemistry can influence the stability of certain fragment ions, leading to variations in the fragmentation pathway and the resulting mass spectrum. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the comparative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of each purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional proton spectrum for each isomer.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate all signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum for each isomer.

-

Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Identify the characteristic absorption bands, particularly the C=O stretch and the unique patterns in the fingerprint region.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of each isomer into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Identify the molecular ion peak and analyze the fragmentation pattern for any discernible differences between the isomers.

-

Visualization of Experimental Workflow

The logical flow for a comparative spectroscopic analysis of the 5-phenylcyclooctanone isomers is depicted in the following diagram.

Caption: Workflow for Spectroscopic Comparison of Isomers.

A Comparative Guide to Computational and Experimental Data: The Case of 5-Phenylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. This guide provides a comparative analysis of computational and experimental data for 5-phenylcyclooctanone. Due to a notable scarcity of publicly available experimental data for this specific molecule, we present a framework for its characterization by leveraging computational chemistry. This approach is juxtaposed with available experimental data for a structurally similar and well-documented compound, 4-phenylcyclohexanone, to offer a tangible reference point for validation and comparison.

This guide serves as a practical illustration of how computational methods can be employed to predict the physicochemical and spectroscopic properties of a molecule of interest, providing valuable insights in the absence of direct experimental evidence.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for 4-phenylcyclohexanone and provide a template for the predicted computational data for 5-phenylcyclooctanone. This structure is designed for ease of comparison, highlighting the data points essential for chemical characterization.

Table 1: Physical Properties

| Property | 5-Phenylcyclooctanone (Computational Prediction) | 4-Phenylcyclohexanone (Experimental) |

| Molecular Formula | C₁₄H₁₈O | C₁₂H₁₄O[1][2][3][4][5][6] |

| Molecular Weight | 202.30 g/mol | 174.24 g/mol [1][2][3][4] |

| Melting Point | Predicted Value | 73-77 °C[1][2][7] |

| Boiling Point | Predicted Value | 158-160 °C at 16 mmHg[7] |

| Density | Predicted Value | 0.97 g/cm³ (at 25 °C)[7] |

Table 2: Spectroscopic Data

| Spectroscopic Data | 5-Phenylcyclooctanone (Computational Prediction) | 4-Phenylcyclohexanone (Experimental) |

| ¹H NMR | Predicted chemical shifts (ppm) and coupling constants (Hz) for protons on the cyclooctanone and phenyl rings. | ¹H NMR data is available and indicates characteristic signals for the phenyl and cyclohexanone protons.[5][8] |

| ¹³C NMR | Predicted chemical shifts (ppm) for carbons of the carbonyl group, cyclooctanone ring, and phenyl ring. | ¹³C NMR data is available, showing distinct signals for the carbonyl, phenyl, and cyclohexanone carbons. |

| IR Spectroscopy | Predicted vibrational frequencies (cm⁻¹) for key functional groups, including the C=O stretch of the ketone and C-H stretches of the aromatic and aliphatic portions. | IR spectra show a strong absorption for the C=O stretch, characteristic of a ketone, and absorptions corresponding to the aromatic ring.[3][9] |

| Mass Spectrometry | Predicted mass-to-charge ratio (m/z) for the molecular ion and major fragment ions. | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3] |

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies are crucial. Below are the standard experimental protocols for characterizing a compound like 4-phenylcyclohexanone and the proposed computational protocols for predicting the properties of 5-phenylcyclooctanone.

Experimental Protocols for 4-Phenylcyclohexanone

The experimental data for 4-phenylcyclohexanone cited in this guide are typically obtained through the following standard laboratory techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film, a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The absorption frequencies are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation. The ionization method is typically electron ionization (EI), and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

-

Physical Property Measurement: Melting points are determined using a melting point apparatus. Boiling points are determined under reduced pressure to prevent decomposition.

Computational Protocols for 5-Phenylcyclooctanone

The following computational methods are proposed for predicting the properties of 5-phenylcyclooctanone:

-

Geometry Optimization and Conformational Analysis: The three-dimensional structure of 5-phenylcyclooctanone would first be optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). A conformational search would be performed to identify the lowest energy conformers, which is crucial for a flexible molecule like a cyclooctanone derivative.

-

NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[10][11][12][13][14] The calculated chemical shifts are then typically scaled against known experimental values for similar compounds or a reference standard.

-

IR Spectra Prediction: Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements.[15][16][17][18][19] These calculations, also performed at the DFT level, can predict the major absorption bands in the IR spectrum.

-

Mass Spectrometry Fragmentation Prediction: While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions, providing insight into the likely fragmentation pathways under electron ionization.

Visualizing the Workflow and Molecular Structure

Diagrams are essential for representing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the comparative workflow and the general structure of the molecules discussed.

References

- 1. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]

- 2. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]

- 3. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L08614.22 [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Phenylcyclohexanone, 98+% | Fisher Scientific [fishersci.ca]

- 7. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]

- 8. 4-Phenylcyclohexanone(4894-75-1) 1H NMR [m.chemicalbook.com]

- 9. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [chemicalbook.com]

- 10. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. iwaponline.com [iwaponline.com]

Assessing the Purity of 5-Phenylcyclooctanone: A Comparative Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-phenylcyclooctanone, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of downstream products in research and drug development. This document outlines the principles, experimental protocols, and expected outcomes for several common and advanced analytical techniques, supported by representative experimental data.

Introduction to Purity Assessment

The purity of a chemical compound is a critical parameter that can significantly impact its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and their intermediates, stringent purity control is mandated by regulatory agencies. Impurities can arise from various sources, including the synthesis process (starting materials, reagents, catalysts, and by-products), degradation, and storage.

This guide focuses on four primary analytical techniques for the purity assessment of 5-phenylcyclooctanone:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Quantitative Nuclear Magnetic Resonance (qNMR)

-

Capillary Electrophoresis (CE)

Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the types of impurities that can be detected.

Potential Impurities in 5-Phenylcyclooctanone

The most probable synthetic route to 5-phenylcyclooctanone is through a Friedel-Crafts acylation of benzene with a cyclooctanone-derived acylating agent, or a related coupling reaction. Based on this, potential process-related impurities may include:

-

Starting materials: Unreacted cyclooctanone and benzene.

-

Isomers: Other positional isomers of phenylcyclooctanone (e.g., 2-, 3-, 4-phenylcyclooctanone).

-

By-products: Di-phenylated cyclooctanone, products of self-condensation of cyclooctanone.

-

Reagents and catalysts: Residual acid catalysts (e.g., AlCl₃, H₃PO₄) and solvents.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of 5-phenylcyclooctanone.

| Technique | Principle | Typical Purity Range (%) | Advantages | Limitations |

| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | 95 - 99.9 | High resolution for volatile impurities, robust, and widely available. | Not suitable for non-volatile or thermally labile impurities. |

| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a mobile and stationary phase. | 98 - 99.99 | Versatile for a wide range of polarities, high precision and accuracy. | May require longer analysis times, solvent consumption. |

| Quantitative NMR (qNMR) | Absolute quantification based on the signal intensity relative to a certified internal standard. | > 95 | No need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in an electric field. | > 98 | High separation efficiency, minimal sample and solvent consumption. | Lower sensitivity for neutral compounds without derivatization, potential for matrix effects. |

Experimental Protocols

Gas Chromatography (GC-FID)

Objective: To determine the percentage purity of 5-phenylcyclooctanone and quantify volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

Reagents:

-

5-Phenylcyclooctanone sample.

-

High-purity solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the 5-phenylcyclooctanone sample and dissolve it in 10 mL of the chosen solvent.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injection Volume: 1 µL (split ratio 50:1).

-

-

Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the percentage purity of 5-phenylcyclooctanone and quantify non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

5-Phenylcyclooctanone sample.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of the 5-phenylcyclooctanone sample and dissolve it in 50 mL of acetonitrile.

-

HPLC Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The percentage purity is calculated using the area percent method, similar to the GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of 5-phenylcyclooctanone using an internal standard.

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

5-Phenylcyclooctanone sample.

-

Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity.

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

Procedure:

-

Sample Preparation:

-

Accurately weigh about 10 mg of the 5-phenylcyclooctanone sample into a vial.

-

Accurately weigh about 5 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

-

Use a 90° pulse angle.

-

-

Data Analysis:

-

Integrate a well-resolved signal of 5-phenylcyclooctanone and a signal of the internal standard.

-